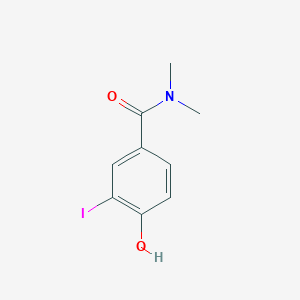

4-Hydroxy-3-iodo-N,N-dimethylbenzamide

Beschreibung

4-Hydroxy-3-iodo-N,N-dimethylbenzamide is a substituted benzamide derivative characterized by an N,N-dimethylamide group at the benzamide’s carbonyl position, a hydroxyl group at the para-position (C4), and an iodine atom at the ortho-position (C3). This compound’s structure combines electron-withdrawing (iodo) and electron-donating (hydroxyl) substituents, which influence its electronic properties, solubility, and reactivity.

Eigenschaften

Molekularformel |

C9H10INO2 |

|---|---|

Molekulargewicht |

291.09 g/mol |

IUPAC-Name |

4-hydroxy-3-iodo-N,N-dimethylbenzamide |

InChI |

InChI=1S/C9H10INO2/c1-11(2)9(13)6-3-4-8(12)7(10)5-6/h3-5,12H,1-2H3 |

InChI-Schlüssel |

LFVZTKWOAZDNLO-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)O)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-Hydroxy-3-iodo-N,N-dimethylbenzamide typically involves the iodination of 4-hydroxy-N,N-dimethylbenzamide. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the 3-position .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

4-Hydroxy-3-iodo-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles like amines, thiols, or cyanides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-3-iodo-N,N-dimethylbenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it could be used in the design of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-iodo-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Features

The table below compares 4-Hydroxy-3-iodo-N,N-dimethylbenzamide with structurally related benzamides:

| Compound Name | Substituents (Positions) | Key Structural Features | Electronic Effects |

|---|---|---|---|

| 4-Hydroxy-3-iodo-N,N-dimethylbenzamide | -OH (C4), -I (C3), -N(CH₃)₂ | Ortho-iodo, para-hydroxy, N,N-dimethylamide | Mixed EW (I) and ED (OH) effects |

| N,N-Dimethylbenzamide (Parent) | -N(CH₃)₂ (C7) | No aromatic substituents | Neutral electronic profile |

| 4-Hexyl-N,N-dimethylbenzamide | -C₆H₁₃ (C4), -N(CH₃)₂ | Para-alkyl chain | ED alkyl group enhances lipophilicity |

| 3-Hydroxy-4-iodo-N-methoxy-N-methylbenzamide | -OH (C3), -I (C4), -N(OCH₃)CH₃ | Meta-hydroxy, para-iodo, N-methoxy-N-methyl | Steric hindrance from methoxy group |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | -CH₃ (C3), -N(CH₂C(CH₃)₂OH) | Bulky directing group | N,O-bidentate for metal coordination |

Key Observations :

- Electronic Effects : The iodine atom in 4-Hydroxy-3-iodo-N,N-dimethylbenzamide introduces steric bulk and electron-withdrawing character, which may reduce rotational freedom around the C–N bond compared to alkyl-substituted analogs like 4-hexyl-N,N-dimethylbenzamide .

- Solvent Interactions : Solvent polarity significantly affects the carbonyl ¹³C NMR chemical shifts in N,N-dimethylbenzamides. For example, polar solvents like DMF cause downfield shifts due to hydrogen bonding, a trend likely applicable to the target compound .

Physicochemical Properties

NMR Chemical Shifts :

- The carbonyl ¹³C shift of N,N-dimethylbenzamide in cyclohexane is ~167 ppm. Polar solvents (e.g., DMSO) shift this upfield by ~3 ppm, a trend applicable to the target compound .

- The ortho-iodo substituent will deshield adjacent protons (C2 and C4), leading to distinct ¹H NMR splitting patterns compared to methyl or methoxy analogs .

Rotational Barriers :

- Solvent polarity inversely correlates with rotational barriers (ΔG‡) around the C–N bond. For example, ΔG‡ decreases from 15.2 kcal/mol (cyclohexane) to 13.8 kcal/mol (DMSO) for N,N-dimethylbenzamide. The target compound’s bulky iodine may further restrict rotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.